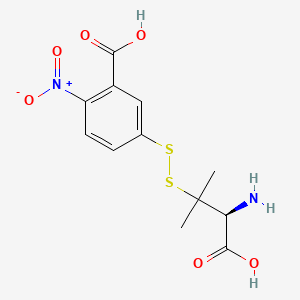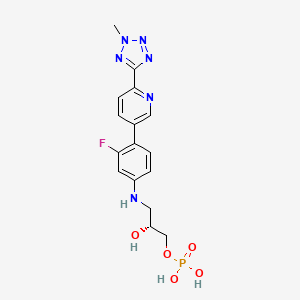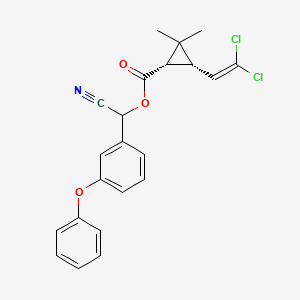
alpha-Cypermethrin1-EpimericMixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cypermethrin1-EpimericMixture is a broad-spectrum type II pyrethroid insecticide. It is an enriched enantiomeric mixture of two isomers of cypermethrin. This compound is widely used in agriculture to control a variety of pests and is known for its high efficacy and low toxicity to mammals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Cypermethrin1-EpimericMixture is synthesized through a multi-step process involving the reaction of cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the final product is formulated into various insecticidal products .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Cypermethrin1-EpimericMixture undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Alpha-Cypermethrin1-EpimericMixture has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and environmental fate.
Biology: Research on its effects on non-target organisms, such as beneficial insects and aquatic life, is ongoing.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria.
Industry: Used in the development of new insecticidal formulations and pest control strategies
Mecanismo De Acción
Alpha-Cypermethrin1-EpimericMixture exerts its effects by modulating sodium channels in the nervous system of insects. It prolongs the opening of sodium channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Cypermethrin: A widely used pyrethroid insecticide with similar chemical structure and mode of action.
Deltamethrin: Another type II pyrethroid with high efficacy against a broad range of pests.
Permethrin: A type I pyrethroid used in both agricultural and residential settings
Uniqueness
Alpha-Cypermethrin1-EpimericMixture is unique due to its enriched enantiomeric mixture, which provides higher efficacy and lower toxicity compared to other pyrethroids. Its specific formulation allows for better control of resistant pest populations and reduced environmental impact .
Propiedades
Fórmula molecular |
C22H19Cl2NO3 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |
Clave InChI |
KAATUXNTWXVJKI-IMBCPYESSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


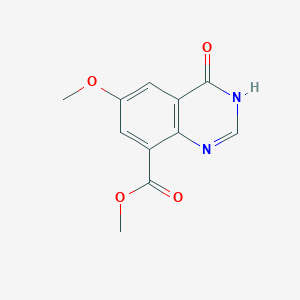

![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
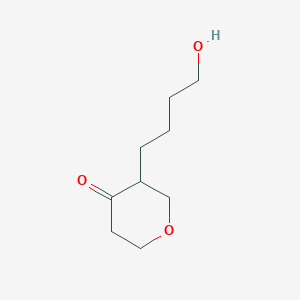
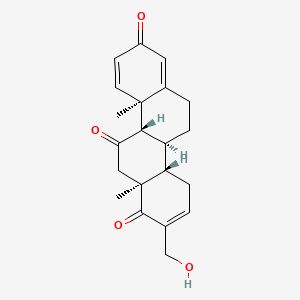
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
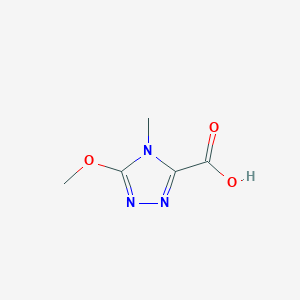
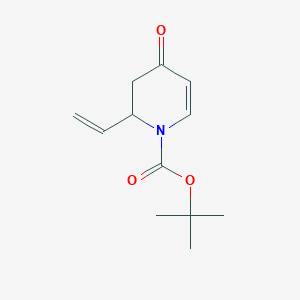

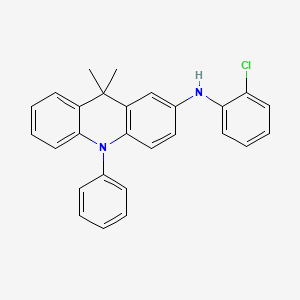
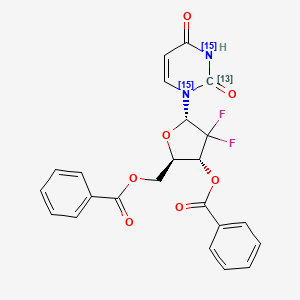
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
